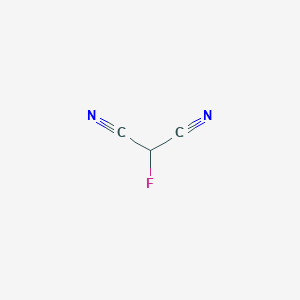

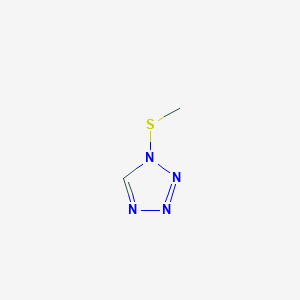

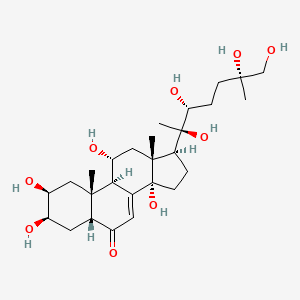

![molecular formula C9H7NO5 B1258272 3-[(Carboxycarbonyl)amino]benzoic acid CAS No. 58465-46-6](/img/structure/B1258272.png)

3-[(Carboxycarbonyl)amino]benzoic acid

Vue d'ensemble

Description

3-(oxaloamino)benzoic acid is an (oxaloamino)benzoic acid. It derives from a 3-aminobenzoic acid.

Applications De Recherche Scientifique

Biosynthetic Pathways in Microbial Systems

3-Amino-benzoic acid (3AB), a derivative of benzoic acid, plays a crucial role in microbial biosynthesis. It serves as a building block in the production of various biologically active compounds. Zhang and Stephanopoulos (2016) demonstrated the use of a co-culture engineering system in Escherichia coli to enhance the production of 3AB significantly, highlighting its potential in metabolic engineering (Haoran Zhang & G. Stephanopoulos, 2016).

Role in Natural Product Biosynthesis

3,5-AHBA, a precursor structurally similar to 3-[(Carboxycarbonyl)amino]benzoic acid, is essential in synthesizing a vast array of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Kang, Shen, and Bai (2012) provided an extensive review of the molecular genetics and chemical processes involved in AHBA-derived natural product biosynthesis (Qianjin Kang, Yuemao Shen, & Linquan Bai, 2012).

Food Science and Nutrition

Benzoic acid derivatives, like this compound, are widely used as preservatives in food products due to their antibacterial and antifungal properties. Del Olmo, Calzada, and Nuñez (2017) examined the occurrence, uses, and potential public health concerns of benzoic acid in foods, highlighting its importance in maintaining food safety and quality (A. D. del Olmo, J. Calzada, & M. Nuñez, 2017).

Synthetic Applications in Chemistry

Benzoic acid derivatives are employed in various synthetic applications, such as in the creation of novel amino acids for peptidomimetics and combinatorial chemistry. Pascal et al. (2000) explored the synthesis of new amino acids from 4-aminobenzoic acid, demonstrating the versatility of benzoic acid derivatives in chemical synthesis (R. Pascal, R. Sola, F. Labéguère, & P. Jouin, 2000).

Analytical Chemistry

Benzoic acid derivatives are valuable in analytical chemistry for studying protein dynamics and interactions. Panchaud et al. (2008) introduced a stable isotope-based quantitative proteomics approach using aniline and benzoic acid, targeting carboxylic and amino groups to enhance quantifiable information (A. Panchaud, Jenny Hansson, M. Affolter, R. Bel Rhlid, Stéphane Piu, P. Moreillon, & M. Kussmann, 2008).

Crystallography and Magnetism

Studies on benzoic acid derivatives also contribute to advancements in crystallography and magnetism. Baskett and Lahti (2005) researched the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, revealing antiferromagnetic properties and phase change at low temperatures (M. Baskett & P. M. Lahti, 2005).

Mécanisme D'action

While the specific mechanism of action for 3-[(Carboxycarbonyl)amino]benzoic acid is not available, it is known that similar compounds like benzoic acid are conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Safety and Hazards

Propriétés

IUPAC Name |

3-(oxaloamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-7(9(14)15)10-6-3-1-2-5(4-6)8(12)13/h1-4H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBQSOHQNOTRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

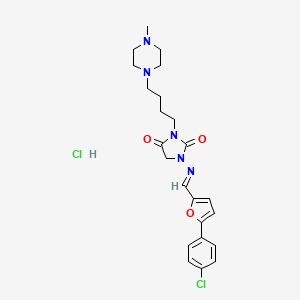

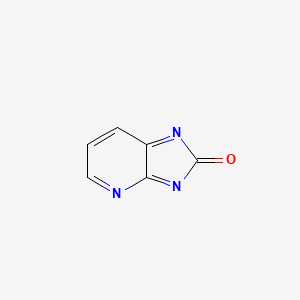

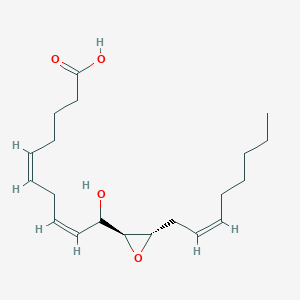

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1258189.png)

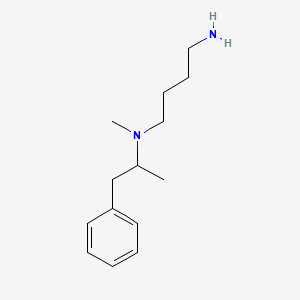

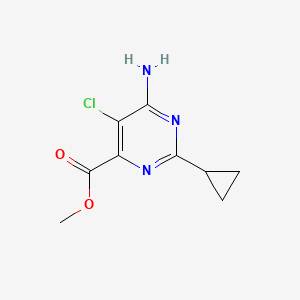

![[{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate](/img/structure/B1258196.png)

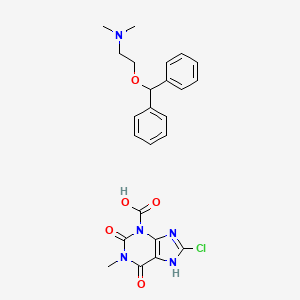

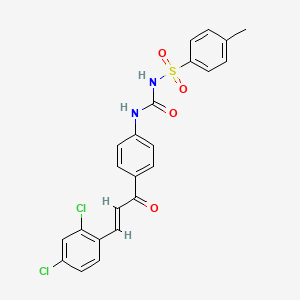

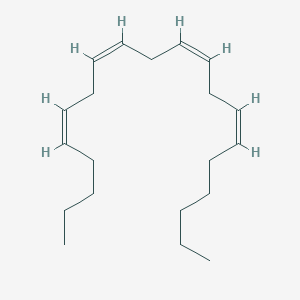

![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B1258203.png)